3-tert-Butylsulfanyl-pyridine-2-carbonitrile
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Description
Synthesis Analysis
The synthesis of derivatives similar to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile involves multi-step chemical processes. For instance, a two-step synthesis sequence, including solvent-free condensation and reduction, is used for the efficient access to N-(pyrrol-2-yl)amines, demonstrating the complexity and versatility of synthetic routes for such compounds (Macías, Castillo, & Portilla, 2018). Another study describes the regioselective and transition-metal-free addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives as a convenient method for synthesizing 3-substituted 4-tert-Butylpyridine derivatives (Rappenglück et al., 2017).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, have been characterized by X-ray crystallographic analysis. These analyses highlight the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 3-tert-Butylsulfanyl-pyridine-2-carbonitrile derivatives, such as diazotization and formylation, showcase the reactivity of the amino group in these compounds (Mironovich & Shcherbinin, 2014). Additionally, the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate highlights the steps and methods used in synthesizing compounds with similar structures, providing insights into their chemical properties (Naveen et al., 2007).
Physical Properties Analysis
The physical properties of similar compounds are often analyzed through spectroscopic methods, such as FT-IR and FT-Raman, to understand the vibrational modes and structural characteristics. Such studies provide essential data on the compound's stability and interactions at the molecular level (Alzoman et al., 2015).
Safety And Hazards
The compound is classified under GHS07 and has a hazard statement of H302, indicating it is harmful if swallowed4. It is classified as Acute Tox. 4 Oral4. It should be stored in a refrigerator2.
Future Directions
The future directions for the use and study of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are not readily available from the search results. However, given its use in organic synthesis1, it may have potential applications in the development of new organic compounds.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
3-tert-butylsulfanylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCFYNBUBXWDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401015 |
Source
|
Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butylsulfanyl-pyridine-2-carbonitrile | |
CAS RN |
178811-40-0 |
Source
|
Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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